molecular formula C9H11ClN2 B3176836 4-(1-Aminoethyl)benzonitrile hydrochloride CAS No. 1177316-44-7

4-(1-Aminoethyl)benzonitrile hydrochloride

Cat. No.: B3176836
CAS No.: 1177316-44-7
M. Wt: 182.65
InChI Key: KZLPYAMQKGFHBF-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C9H11ClN2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)benzonitrile hydrochloride typically involves the reaction of 4-cyanobenzyl chloride with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for maximum yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)benzonitrile hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield benzonitrile derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted benzonitrile compounds .

Scientific Research Applications

4-(1-Aminoethyl)benzonitrile hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

4-(1-Aminoethyl)benzonitrile hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and stability, making it a preferred choice for certain applications over its similar counterparts .

Properties

IUPAC Name

4-(1-aminoethyl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5,7H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLPYAMQKGFHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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